molecular formula C20H27N3O3S B10958537 methyl 6-tert-butyl-2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 514799-07-6

methyl 6-tert-butyl-2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10958537
CAS No.: 514799-07-6
M. Wt: 389.5 g/mol
InChI Key: TYCUCWKOFXZXMT-UHFFFAOYSA-N
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Description

Methyl 6-tert-butyl-2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core, a pyrazole moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-tert-butyl-2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl chloride and a strong base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-tert-butyl-2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzothiophenes or pyrazoles.

Scientific Research Applications

Methyl 6-tert-butyl-2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 6-tert-butyl-2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

    Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-tert-butyl-2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 6-tert-butyl-2-{[(1-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Methyl 6-tert-butyl-2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interaction with molecular targets, while the pyrazole moiety contributes to its binding affinity and specificity.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

CAS No.

514799-07-6

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

methyl 6-tert-butyl-2-[(1-ethylpyrazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H27N3O3S/c1-6-23-10-9-14(22-23)17(24)21-18-16(19(25)26-5)13-8-7-12(20(2,3)4)11-15(13)27-18/h9-10,12H,6-8,11H2,1-5H3,(H,21,24)

InChI Key

TYCUCWKOFXZXMT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)OC

Origin of Product

United States

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